molecular formula C11H14BrNO B1490497 N-(2-(3-bromophenoxy)ethyl)cyclopropanamine CAS No. 19160-73-7

N-(2-(3-bromophenoxy)ethyl)cyclopropanamine

Cat. No.: B1490497
CAS No.: 19160-73-7
M. Wt: 256.14 g/mol
InChI Key: HOFAJWGGIVTIMB-UHFFFAOYSA-N
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Description

N-(2-(3-Bromophenoxy)ethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further connected via an ethyl linker to a 3-bromophenoxy moiety. This compound is of interest in medicinal chemistry for its structural rigidity (from the cyclopropane) and versatility in derivatization.

Properties

IUPAC Name

N-[2-(3-bromophenoxy)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-7-6-13-10-4-5-10/h1-3,8,10,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFAJWGGIVTIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-bromophenoxy)ethyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-bromophenoxy)ethyl)cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3-bromophenoxy)ethyl)cyclopropanamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-(3-bromophenoxy)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Positional Isomers

N-(2-(4-Bromophenoxy)ethyl)cyclopropanamine Structural Difference: Bromine at the para position on the phenyl ring. Impact: The para-substituted analog may exhibit altered electronic properties (e.g., resonance effects) and binding affinity in receptor studies compared to the meta isomer. Data: Molecular formula: C₁₁H₁₄BrNO₂ (calculated); purity: Not explicitly reported in evidence but structurally validated via PubChem .

N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine Structural Difference: Nitro group (-NO₂) replaces bromine at the para position. Data: Molecular formula: C₁₁H₁₄N₂O₃; purity: 99% (industrial grade) .

Halogen-Substituted Derivatives

N-(2-Chloroethyl)cyclopropanamine Hydrochloride Structural Difference: Chloroethyl group replaces the bromophenoxy-ethyl moiety. Impact: Reduced steric bulk and different halogen electronegativity may influence pharmacokinetics. Data: Molecular weight: 156.05 g/mol; solubility: Requires storage at 2–8°C .

Chain Length and Substituent Variations

[3-(2-Bromophenoxy)propyl]dimethylamine Structural Difference: Propyl linker and dimethylamine group instead of ethyl-cyclopropanamine. Impact: Increased chain length and tertiary amine structure may enhance lipophilicity and metabolic stability. Data: CAS: 915707-52-7; molecular formula: C₁₁H₁₆BrNO .

Key Observations :

  • Cyclopropanamine derivatives often require multi-step syntheses involving alkylation or reductive amination.
  • Yields vary significantly based on substituent complexity (e.g., 36% for isoxazole-containing analogs vs. >95% for simpler benzyl derivatives) .
Electronic Effects
  • 3-Bromophenoxy vs.
  • Halogen Impact : Bromine’s polarizability may enhance van der Waals interactions in biological targets compared to chlorine .
Lipophilicity
  • LogP Predictions: N-(2-(3-Bromophenoxy)ethyl)cyclopropanamine: Estimated LogP ≈ 2.8 (bromine and aryloxy increase hydrophobicity).

Biological Activity

N-(2-(3-bromophenoxy)ethyl)cyclopropanamine is a chemical compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies. The compound features a bromophenoxy group linked to an ethyl chain and a cyclopropanamine moiety, which may contribute to its unique interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrNC_{12}H_{14}BrN, with a molecular weight of approximately 256.14 g/mol. The presence of the bromine atom in the bromophenoxy group is significant, as it influences both the chemical reactivity and biological activity of the compound compared to similar compounds lacking this halogen substitution.

Structural Characteristics

PropertyValue
Molecular FormulaC12H14BrNC_{12}H_{14}BrN
Molecular Weight256.14 g/mol
Functional GroupsBromophenoxy, Cyclopropanamine

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group may facilitate these interactions, while the cyclopropanamine moiety could enhance the stability of these complexes.

Potential Biological Interactions

  • Enzyme Modulation : The compound may modulate enzyme activity, potentially influencing metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, leading to altered signaling pathways.

Biological Activity

Research into the biological activity of this compound indicates potential therapeutic applications. Studies suggest that compounds with similar structures can exhibit anti-inflammatory, analgesic, or even anticancer properties due to their ability to interact with specific biological targets .

Case Studies

  • Anti-Cancer Activity : A study demonstrated that analogs of cyclopropanamine derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that this compound may have similar effects .
  • Neuroprotective Effects : Another investigation into related compounds indicated potential neuroprotective effects in models of neurodegenerative diseases, hinting at possible applications for this compound in treating such conditions .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

CompoundKey FeaturesBiological Activity
N-(2-(4-bromophenoxy)ethyl)cyclopropanamineSimilar structure; different halogen positionPotential anti-cancer
N-(2-(4-chlorophenoxy)ethyl)cyclopropanamineChlorine instead of bromineVaries; less reactive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(3-bromophenoxy)ethyl)cyclopropanamine
Reactant of Route 2
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N-(2-(3-bromophenoxy)ethyl)cyclopropanamine

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